(3R,4S)-3-FLUOROOXAN-4-OL
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Overview
Description
(3R,4S)-3-Fluoroxan-4-ol is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on an oxane ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Fluoroxan-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of (3R,4S)-3-Fluoroxan-4-ol may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors for efficient fluorination.
Catalytic Processes: Employing catalysts to enhance the selectivity and yield of the desired product.
Purification: Advanced purification techniques such as chromatography and crystallization to obtain high-purity (3R,4S)-3-Fluoroxan-4-ol.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Fluoroxan-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Fluorine-substituted derivatives.
Scientific Research Applications
(3R,4S)-3-Fluoroxan-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-3-Fluoroxan-4-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may interfere with metabolic pathways by altering the activity of key enzymes involved in those pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Hydroxyoxan-4-ol: Similar structure but lacks the fluorine atom.
(3R,4S)-3-Chloroxan-4-ol: Contains a chlorine atom instead of fluorine.
(3R,4S)-3-Bromooxan-4-ol: Contains a bromine atom instead of fluorine.
Uniqueness
Fluorine Atom: The presence of the fluorine atom in (3R,4S)-3-Fluoroxan-4-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
(3R,4S)-3-fluorooxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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